
1-Ethoxy-2-ethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-ethylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethoxy group and an ethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethylnaphthalene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Williamson Ether Synthesis: This method involves the reaction of 2-ethylnaphthol with ethyl iodide in the presence of a strong base like sodium hydride to form this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives
Scientific Research Applications
1-Ethoxy-2-ethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethoxy-2-ethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Ethylnaphthalene
- 1-Ethoxynaphthalene
- 2-Ethoxynaphthalene
Comparison: 1-Ethoxy-2-ethylnaphthalene is unique due to the presence of both ethoxy and ethyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-ethylnaphthalene lacks the ethoxy group, which affects its solubility and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-ethoxy-2-ethylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-3-11-9-10-12-7-5-6-8-13(12)14(11)15-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
AQXPXCOYYGCHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

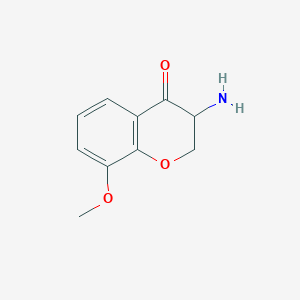
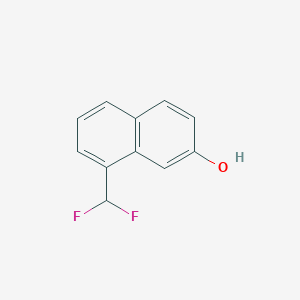
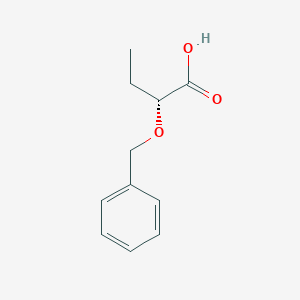
![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)

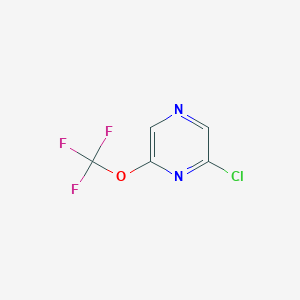
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
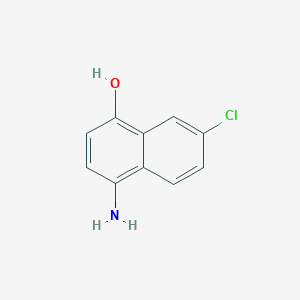
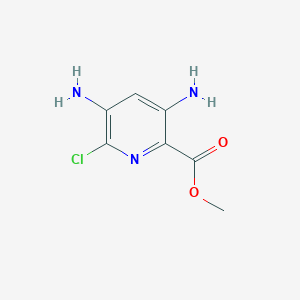
![7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B11901718.png)
